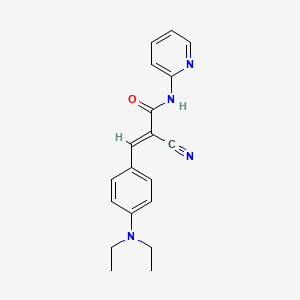

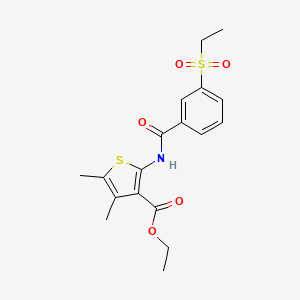

(E)-2-cyano-3-(4-(diethylamino)phenyl)-N-(pyridin-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-2-cyano-3-(4-(diethylamino)phenyl)-N-(pyridin-2-yl)acrylamide” is a chemical compound with the molecular formula C19H20N4O . It has an average mass of 320.388 Da and a monoisotopic mass of 320.163696 Da .

Molecular Structure Analysis

The compound has a double-bond stereo . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . It has no violations of the Rule of 5, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” by Fagnou and co-workers in 2005 .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 575.0±50.0 °C at 760 mmHg, and a flash point of 301.5±30.1 °C . Its molar refractivity is 97.4±0.3 cm3 . The compound has a polar surface area of 69 Å2 and a molar volume of 265.3±3.0 cm3 .Applications De Recherche Scientifique

Preparation of Selenazinones : Yokoyama et al. (1986) investigated the reaction of 2-Cyano-3-hydroseleno-3-(methylthio)acrylamide with carbonyl compounds and aroyl chlorides. While this study doesn't directly involve the exact compound , it highlights the broader chemical family's reactivity and potential applications in synthesizing selenazinones (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986).

NIR Emitting NLOphoric Dyes : Patil et al. (2018) synthesized new dyes involving N, N-diethylaniline, which demonstrate solvatochromism in absorption and emission. Their research provides insights into the photophysical properties and potential applications of these dyes in nonlinear optics (Patil, Jadhav, Avhad, Gawale, & Sekar, 2018).

Synthesis and Structure of Acrylamides : Kariuki et al. (2022) focused on synthesizing and structuring a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. This study provides a deeper understanding of the synthetic routes and structural characteristics of similar acrylamides (Kariuki, Abdel-Wahab, Mohamed, & El-Hiti, 2022).

Antitumor Activity and Molecular Docking : Fahim et al. (2019) explored the antitumor activity of pyrimidiopyrazole derivatives, including a compound structurally similar to the one . The study also included molecular docking and DFT studies, highlighting the compound's potential in medicinal chemistry (Fahim, Elshikh, & Darwish, 2019).

Corrosion Inhibition Studies : Abu-Rayyan et al. (2022) examined acrylamide derivatives, including compounds similar to the one , for their effectiveness as corrosion inhibitors. This research provides insights into the potential industrial applications of these compounds (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Orientations Futures

Given the challenges associated with the synthesis of 2-pyridyl derivatives, future research could focus on developing new methods for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles . This could involve modifications to traditional cross-coupling processes, the use of alternative nucleophilic reagents, and novel main group approaches .

Propriétés

IUPAC Name |

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-pyridin-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-3-23(4-2)17-10-8-15(9-11-17)13-16(14-20)19(24)22-18-7-5-6-12-21-18/h5-13H,3-4H2,1-2H3,(H,21,22,24)/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSKZSVZYGVTPX-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2430613.png)

![5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430614.png)

![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]naphthalene](/img/structure/B2430615.png)

![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)

![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)